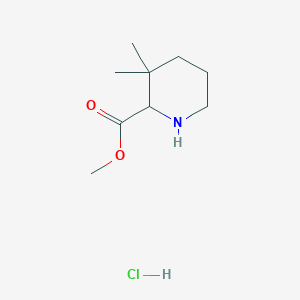

Methyl 3,3-dimethylpiperidine-2-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

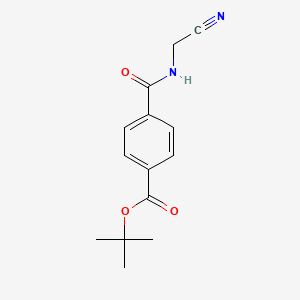

“Methyl 3,3-dimethylpiperidine-2-carboxylate;hydrochloride” is a chemical compound with the molecular formula C9H18ClNO2 . It has a molecular weight of 207.7 . The compound is typically in the form of a white to yellow solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H17NO2.ClH/c1-9(2)5-4-6-10-7(9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H . This indicates the presence of a piperidine ring with two methyl groups attached to the same carbon atom, a carboxylate group, and a hydrochloride group.Scientific Research Applications

Synthesis and Stereochemistry

Research on compounds closely related to Methyl 3,3-dimethylpiperidine-2-carboxylate hydrochloride focuses on the synthesis and stereochemistry of diastereoisomeric compounds. For instance, studies have detailed the synthesis of cis and trans 1,3-dimethylpiperidin-4-ols and their derived esters, exploring their configurations and preferred conformations through p.m.r. characteristics (A. Casy & W. Jeffery, 1972).

Molecular Structure and Hydrogen Bonding

The molecular structure and hydrogen bonding of N,N'-dimethylpiperazine betaines have been studied, revealing insights into their basicity and spectroscopic properties. For example, the crystal structure of N,N'-dicarboxymethyl-N,N'-dimethylpiperazine monohydrochloride shows infinite chains formed by piperazinium moieties bridged by strong, symmetrical, and linear hydrogen bonds, with the piperazine ring adopting a chair conformation (Z. Dega-Szafran et al., 2002).

Photoredox Catalysis in Organic Synthesis

In the realm of organic synthesis, the catalytic hydrodecarboxylation of carboxylic and malonic acid derivatives has been reported, showcasing a direct, catalytic method that allows for significant improvements in substrate compatibilities. This method has been applied to the direct double decarboxylation of malonic acid derivatives, demonstrating the utility of such compounds in organic synthesis (J. Griffin et al., 2015).

Applications in Luminescence Sensing

Compounds structurally similar to Methyl 3,3-dimethylpiperidine-2-carboxylate hydrochloride have been utilized in the development of lanthanide metal-organic frameworks (MOFs) for luminescence sensing of benzaldehyde-based derivatives. These MOFs exhibit characteristic sharp emission bands sensitive to benzaldehyde derivatives, highlighting their potential as fluorescence sensors (B. Shi et al., 2015).

Antiviral Properties

Arbidol, an ethyl-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate hydrochloride monohydrate, showcases broad-spectrum antiviral activity against a number of enveloped and non-enveloped viruses. Its mechanism of action involves inhibition of virus-mediated fusion with target membranes, blocking virus entry into target cells, a mechanism distinct from other broad-spectrum antivirals (Y. S. Boriskin et al., 2008).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

methyl 3,3-dimethylpiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2)5-4-6-10-7(9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLFWWIIWJHBHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1C(=O)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2935715.png)

![2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B2935716.png)

![4-[(E)-2-[(3E)-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl]ethenyl]-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B2935719.png)

![3-methoxy-1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2935720.png)

![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2935731.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2935732.png)